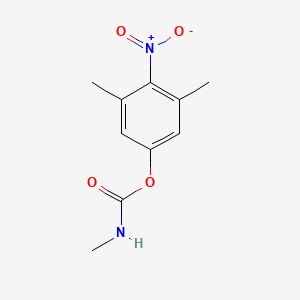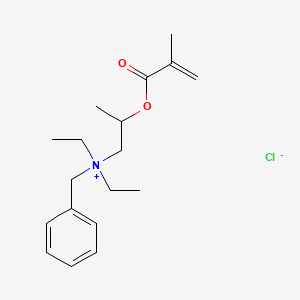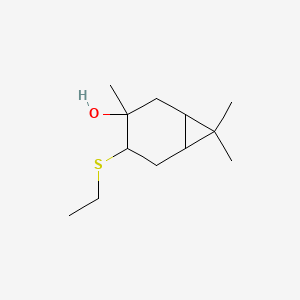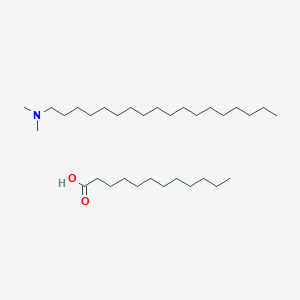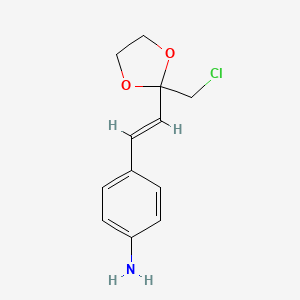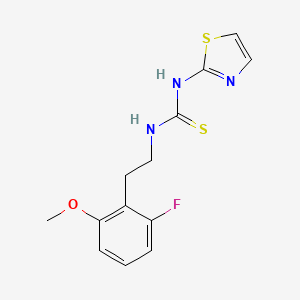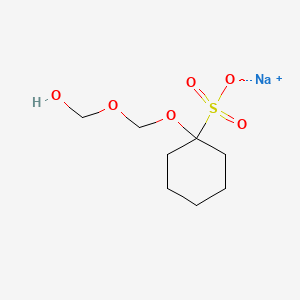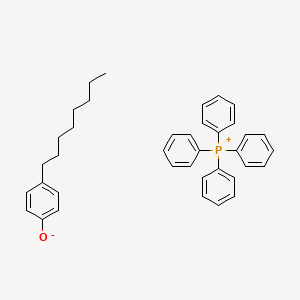
4-octylphenolate;tetraphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octylphenolate;tetraphenylphosphanium is a compound that combines the properties of both 4-octylphenolate and tetraphenylphosphanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-octylphenolate;tetraphenylphosphanium typically involves the reaction of 4-octylphenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Octylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolate ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenolates
Applications De Recherche Scientifique
4-Octylphenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to mitochondrial function and membrane potential.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-octylphenolate;tetraphenylphosphanium involves its interaction with cellular membranes and mitochondrial function. The tetraphenylphosphanium cation targets the mitochondria, where it disrupts the membrane potential and inhibits respiration. This leads to the generation of reactive oxygen species and subsequent cell damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraphenylphosphonium chloride
- 4-Octylphenol
- Triphenylphosphonium derivatives
Uniqueness
4-Octylphenolate;tetraphenylphosphanium is unique due to its combined properties of both phenolate and phosphonium groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
94231-22-8 |
|---|---|
Formule moléculaire |
C38H41OP |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
4-octylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C14H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h1-20H;9-12,15H,2-8H2,1H3/q+1;/p-1 |
Clé InChI |
PDFAGHVHVKOOAI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


